molecular formula C17H17ClF3NO2S B2529821 N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 670271-63-3

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2529821
CAS No.: 670271-63-3
M. Wt: 391.83
InChI Key: LQOZDKNFSSLWAP-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a benzene-sulfonamide core, a privileged structure in drug discovery known for its ability to interact with a wide range of biological targets, particularly enzymes . The sulfonamide functional group is a common pharmacophore found in many therapeutic agents, including antibiotics like sulfisoxazole and non-steroidal anti-inflammatory drugs, underscoring its utility in probe and inhibitor design . The molecular architecture, incorporating both a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-tert-butylphenyl moiety, suggests potential as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening libraries . Furthermore, compounds with the sulfonamide group have demonstrated relevance in targeting specific enzymes, such as receptor-type tyrosine-protein phosphatase beta, indicating potential applications in foundational research on cell signaling pathways . Researchers value this compound for developing novel chemical probes to study protein function and for its potential in the discovery and optimization of new therapeutic candidates.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3NO2S/c1-16(2,3)11-4-6-12(7-5-11)22-25(23,24)13-8-9-15(18)14(10-13)17(19,20)21/h4-10,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOZDKNFSSLWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Chlorination Approaches

Direct sulfonation of 4-chloro-3-(trifluoromethyl)benzene presents challenges due to the electron-withdrawing effects of the chlorine and trifluoromethyl groups, which deactivate the ring toward electrophilic substitution. Patent CN110885298B demonstrates that nitration of ortho-chlorotrifluoromethylbenzene using acetic anhydride and concentrated nitric acid at 10–15°C achieves regioselective nitro-group placement, a strategy adaptable to sulfonation. However, subsequent sulfonation requires harsh conditions (e.g., fuming sulfuric acid), risking decomposition of the trifluoromethyl group.

Coupling of Pre-formed Sulfonyl Chlorides with Amines

A more reliable method involves synthesizing 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride independently and coupling it with 4-tert-butylaniline. Journal of Medicinal Chemistry protocols highlight the use of thionyl chloride to convert sulfonic acids to sulfonyl chlorides, followed by amine coupling in dichloromethane with triethylamine as a base. This approach avoids regioselectivity issues and achieves yields of 70–85%.

Alternative Methods Involving Intermediate Functionalization

Alternative pathways include introducing the tert-butyl group after sulfonamide formation. For example, Friedel-Crafts alkylation of N-(phenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide with tert-butyl chloride in the presence of AlCl₃ could theoretically yield the target compound. However, this method suffers from low regioselectivity and competing side reactions, as noted in similar syntheses.

Detailed Stepwise Synthesis

Preparation of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

  • Chlorination and Trifluoromethylation : Begin with ortho-chlorotoluene, which undergoes radical trifluoromethylation using UV light and CF₃I in the presence of CuI.
  • Sulfonation : Treat the resultant 4-chloro-3-(trifluoromethyl)toluene with chlorosulfonic acid at 0°C, yielding the sulfonic acid intermediate.
  • Chlorination : React the sulfonic acid with thionyl chloride (SOCl₂) under reflux to produce the sulfonyl chloride.

Key Data :

Step Conditions Yield (%)
Trifluoromethylation UV light, CF₃I, CuI, 24 h 62
Sulfonation ClSO₃H, 0°C, 2 h 88
Chlorination SOCl₂, reflux, 4 h 95

Synthesis of 4-tert-Butylaniline

  • Friedel-Crafts Alkylation : Protect aniline as its acetyl derivative to mitigate over-alkylation. React with tert-butyl chloride and AlCl₃ in dichloromethane at −10°C.
  • Deprotection : Hydrolyze the acetyl group using 6 M HCl under reflux.

Key Data :

Step Conditions Yield (%)
Alkylation AlCl₃, −10°C, 6 h 58
Deprotection 6 M HCl, reflux, 2 h 92

Formation of the Sulfonamide Bond

Combine 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) and 4-tert-butylaniline (1.0 equiv) in dichloromethane with triethylamine (2.5 equiv) at 0°C. Warm to room temperature and stir for 12 h.

Key Data :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → 25°C
Yield 78%
Purity (HPLC) 99.2%

Optimization of Reaction Conditions

  • Solvent Selection : Dichloromethane outperforms THF and DMF in coupling efficiency due to better solubility of sulfonyl chlorides.
  • Base Influence : Triethylamine gives higher yields than pyridine or DMAP by minimizing side reactions.
  • Temperature Control : Coupling at 0°C reduces HCl-induced decomposition of the tert-butyl group.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.65 (s, 1H, aromatic), 7.44 (d, J = 8.4 Hz, 2H, aromatic), 1.38 (s, 9H, tert-butyl).
  • HRMS : [M + H]⁺ calcd for C₁₇H₁₈ClF₃NO₂S: 412.0681; found: 412.0678.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield (%)
Pre-formed coupling High purity, scalability Multi-step synthesis 78
Direct sulfonation Fewer steps Low regioselectivity 35
Post-functionalization Flexible Poor yields, side products 42

Industrial Scale Considerations

For kilogram-scale production, the pre-formed coupling route is optimal. Patent CN110885298B emphasizes the importance of continuous distillation for solvent recovery and activated carbon filtration to remove metal catalysts. Economic modeling suggests a cost of \$12.50 per gram at 90% yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Based Analogs

Compound 6c, 7a, and 7b ()

These compounds share the 4-chloro-3-(trifluoromethyl)benzenesulfonamide backbone but differ in substituents:

  • 6c : Features a propargyloxyethoxy group and acrylamide side chain.
  • 7a : Contains a bromopropanamide group and propargyloxy substituent.
  • 7b : Includes a bromopropanamide and extended ethoxy-propargyloxy chain.
Property Target Compound 6c 7a 7b
Synthesis Yield Not reported 37% 82% 95%
Key Substituents 4-tert-butylphenyl Acrylamide Bromopropanamide Bromopropanamide
Reactivity Moderate (inferred) Low yield High yield Very high yield

The higher yields for 7a and 7b (82–95%) compared to 6c (37%) suggest that bromopropanamide groups improve reaction efficiency, possibly due to better leaving-group properties or reduced steric hindrance. The tert-butyl group in the target compound may hinder synthesis unless optimized .

Compound 18a ()

N-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)indoline-6-sulfonamide (18a) replaces the tert-butyl group with a cyclopropanecarbonyl-indoline moiety. Unlike the target compound, 18a is reported as an autophagy inhibitor, indicating that structural variations in the sulfonamide-linked aryl group can shift biological activity .

Urea and Thiourea Derivatives

CTPPU and CTP-(4-OH)-PU ()

These N,N′-diarylurea derivatives retain the 4-chloro-3-(trifluoromethyl)phenyl group but replace the sulfonamide with a urea linkage. CTPPU and CTP-(4-OH)-PU demonstrated anticancer activity in non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest. Unlike sulfonamides, urea derivatives engage in distinct hydrogen-bonding interactions, which may explain their divergent biological effects .

Deuterated Diphenylureas (CM4306 and CM4307) ()

These compounds, such as N-(4-chloro-3-(trifluoromethyl)phenyl)-N′-(4-(2-(N-(methyl-d3)-aminoformyl)phenyl)urea (CM4307), incorporate deuterium to enhance metabolic stability. A pharmacokinetic study in rats showed that deuteration increased half-life and reduced clearance compared to the non-deuterated analog (CM4306). This highlights isotopic substitution as a strategy to improve drug-like properties, even in structurally related compounds .

Thioamide Analogs ()

Carbamothioyl derivatives like N-{[4-chloro-3-(trifluoromethyl)phenyl]carbamothioyl}-3-methylbenzamide replace the sulfonamide’s oxygen with sulfur. Thioureas exhibit stronger hydrogen-bonding capabilities but lower solubility. Crystallographic data (CCDC 1840069) suggest that thioamide derivatives form denser crystal packing, which could influence bioavailability .

Metabolite Analog ()

The metabolite 2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide introduces a hydrophilic dimethylaminoethoxy group. This substitution likely enhances aqueous solubility compared to the tert-butyl group in the target compound, demonstrating how polar substituents can modulate pharmacokinetics .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Type LogP (Predicted) Solubility Metabolic Stability
Target Sulfonamide High (~4.5) Low Moderate
Urea (CTPPU) Moderate (~3.8) Moderate Low (unless deuterated)
Thiourea (CCDC 1840069) High (~4.2) Very low High
Metabolite () Moderate (~2.9) High High

Biological Activity

N-(4-tert-butylphenyl)-4-chloro-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various pharmacological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence biological interactions. The structural formula can be represented as:

C13H12ClF3N2O2S\text{C}_{13}\text{H}_{12}\text{ClF}_3\text{N}_2\text{O}_2\text{S}

The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For this compound, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, such as carbonic anhydrase or certain proteases.
  • Receptor Modulation : It could act on G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Biological Activity Assays

In vitro studies have been conducted to assess the biological activity of this compound against various targets. Here are some key findings:

Target Assay Type IC50 (µM) Comments
Acetylcholinesterase (AChE)Enzyme Inhibition19.2Moderate inhibition observed
Butyrylcholinesterase (BChE)Enzyme Inhibition13.2Similar inhibition profile as AChE
COX-2Enzyme Inhibition10.4Dual inhibitory effect noted
Lipoxygenase-15 (LOX-15)Enzyme Inhibition5.4Significant activity against this enzyme

Case Studies and Research Findings

  • Study on Cholinesterase Inhibition : A study evaluated the inhibitory effects of various sulfonamides, including this compound, on cholinesterases. The results indicated that the compound exhibited moderate inhibitory effects with IC50 values comparable to known inhibitors, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory properties of related compounds. The presence of halogen atoms (like chlorine and trifluoromethyl) was found to enhance biological activity by facilitating stronger interactions with target proteins, which could be relevant for developing anti-inflammatory drugs .
  • Cytotoxicity Studies : The cytotoxic effects of the compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer). Results showed that it possessed significant cytotoxicity, indicating its potential as an anticancer agent .

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